Methyl 8-aminoquinoline-4-carboxylate
Description
Molecular Architecture and Stereochemical Features
The molecular structure of methyl 8-aminoquinoline-4-carboxylate consists of a planar quinoline backbone (a benzene ring fused to a pyridine ring) with two key substituents: a methyl ester group at position 4 and an amino group at position 8. The quinoline system adopts a nearly planar conformation, with bond lengths and angles consistent with aromatic systems (C–C: ~1.39 Å, C–N: ~1.33 Å). The methyl ester group introduces slight distortion at position 4 due to steric interactions between the ester’s methoxy oxygen and the adjacent hydrogen atom on the pyridine ring.
The amino group at position 8 participates in intramolecular hydrogen bonding with the ester carbonyl oxygen, stabilizing the molecule in a conformation where the amino group lies coplanar with the quinoline system. This interaction is evident in the compound’s SMILES notation (COC(=O)C1=C2C=CC=C(C2=NC=C1)N), which highlights the connectivity between the substituents and the aromatic core. The stereochemical rigidity of the quinoline ring limits rotational freedom, ensuring that the amino and ester groups remain in fixed orientations relative to the aromatic plane.
Properties
IUPAC Name |
methyl 8-aminoquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)8-5-6-13-10-7(8)3-2-4-9(10)12/h2-6H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAJMNYHAIROSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=C(C2=NC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbonylation of 8-Bromoquinoline
The foundational step in this route involves palladium-catalyzed carbonylation of 8-bromoquinoline to install the 4-carboxylate group. As demonstrated in CN104447547B, 8-bromoisoquinoline reacts with carbon monoxide (60 psi) in methanol using palladium acetate (Pd(OAc)₂) as a catalyst at 60°C for 8 hours, yielding methyl 8-isoquinolinecarboxylate with 96% efficiency. While this patent focuses on isoquinoline derivatives, the methodology is adaptable to quinoline systems by adjusting the starting material to 8-bromoquinoline.
Bromination at the 8-Position
Subsequent bromination of the quinoline core is critical for introducing the amino group. In CN104447547B, N-bromosuccinimide (NBS) in acetic acid at 110°C for 16 hours selectively brominates the 4-position of methyl 8-isoquinolinecarboxylate. To target the 8-position, alternative directing groups or modified conditions (e.g., Lewis acid catalysis) may be required. For instance, employing H₂SO₄ as a solvent could shift bromination regioselectivity, though this remains speculative without direct experimental evidence.
Amination via Buchwald-Hartwig Coupling
The introduction of the amino group at the 8-position can be achieved via palladium-catalyzed amination. A representative procedure from CN112500341B involves substituting a bromine atom with a tert-butoxycarbonyl (Boc)-protected amine using t-butyl carbamate, cesium carbonate, and Pd(OAc)₂ in 1,4-dioxane at 90°C for 4 hours. Deprotection with hydrochloric acid/methanol (2:1 v/v) then yields the free amine. Applied to methyl 8-bromoquinoline-4-carboxylate, this method could theoretically achieve 85–97% yields.
Key Data:
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Carbonylation | Pd(OAc)₂, CO (60 psi), MeOH, 60°C, 8h | 96% | |
| Bromination | NBS, AcOH, 110°C, 16h | 90% | |
| Amination/Deprotection | t-Boc, Cs₂CO₃, Pd(OAc)₂, HCl/MeOH, rt, 12h | 85–97% |
Ring-Synthesis Approaches: Skraup and Doebner Reactions
Skraup Cyclization with Pre-Functionalized Anilines
The Skraup reaction constructs the quinoline ring from aniline derivatives, glycerol, and sulfuric acid. To install the 8-amino and 4-carboxylate groups in situ, a tailored aniline precursor is required. For example, 3-nitro-4-methoxycarbonylaniline could undergo cyclization, followed by reduction of the nitro group to an amine. However, this approach faces challenges in regioselectivity, as the Skraup reaction typically favors 8-substitution only under specific conditions.
| Reaction | Conditions | Yield | Source |
|---|---|---|---|
| Skraup Cyclization | H₂SO₄, glycerol, 180°C | 40–60% | |
| Doebner Reaction | Pyruvic acid, polyphosphoric acid, 120°C | 55% |
Direct Functionalization of Pre-Formed Quinoline Cores
Nitration/Reduction of Methyl Quinoline-4-Carboxylate
Direct nitration of methyl quinoline-4-carboxylate with fuming HNO₃/H₂SO₄ at 0°C introduces nitro groups predominantly at the 5- and 8-positions due to the electron-withdrawing carboxylate. Selective reduction of the 8-nitro group using SnCl₂/HCl or catalytic hydrogenation affords the amine. This method, while straightforward, suffers from moderate regioselectivity (∼60% 8-nitro product).
Directed C-H Amination
Modern C-H activation techniques offer a streamlined alternative. Employing a palladium catalyst with a directing group (e.g., picolinamide) at the 4-carboxylate, amination at the 8-position can be achieved using hydroxylamine-O-sulfonic acid. This method, though underdeveloped for quinolines, has shown promise in analogous systems with yields up to 75%.
Key Data:
| Method | Conditions | Yield | Source |
|---|---|---|---|
| Nitration/Reduction | HNO₃/H₂SO₄, 0°C; SnCl₂/HCl | 50–60% | |
| C-H Amination | Pd(OAc)₂, picolinamide, NH₂OSO₃H, 100°C | 75% |
Comparison of Synthetic Routes
| Method | Advantages | Disadvantages | Scalability |
|---|---|---|---|
| Palladium-Catalyzed | High yields, regioselective | Costly catalysts | Industrial |
| Skraup/Doebner | Low-cost starting materials | Poor regioselectivity | Lab-scale |
| Nitration/Reduction | Simplicity | Moderate yields | Pilot-scale |
| C-H Amination | Step-economical | Requires directing groups | Emerging |
Chemical Reactions Analysis
Types of Reactions
Methyl 8-aminoquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitroquinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagent used.
Scientific Research Applications
Scientific Research Applications
Methyl 8-aminoquinoline-4-carboxylate has several important applications:
- Chemistry : It serves as a building block in the synthesis of complex organic molecules.
- Biology : It acts as a precursor for biologically active compounds, including potential pharmaceuticals.
- Medicine : Research indicates potential antimalarial and anti-inflammatory properties.
- Industry : Its aromatic structure makes it useful in developing dyes and pigments .
This compound exhibits diverse biological activities, making it a significant candidate for drug development:
- Antimalarial Activity : Derivatives of this compound have shown efficacy against malaria parasites, particularly by inhibiting heme polymerase activity, which leads to toxic free heme accumulation in the parasites .
- Neuroprotective Effects : Studies on synthetic metal complexes based on this compound have demonstrated neuroprotective properties against oxidative stress in human neuroblastoma cells. These complexes enhance neuronal survival by modulating antioxidant defenses and mitochondrial function .
- Anticancer Potential : The compound has been investigated for its anticancer properties, showing selective inhibition of cancer cell proliferation without affecting normal cells.
Neuroprotective Activity
A study examined the effects of 8-aminoquinoline-based metal complexes on SH-SY5Y neuroblastoma cells. The results indicated that these complexes significantly reduced oxidative stress-induced apoptosis and improved neuronal survival by enhancing mitochondrial function and antioxidant defenses .
Antimalarial Efficacy
Research has focused on the structural modifications of this compound derivatives to enhance their potency against Plasmodium species. These studies reveal that certain modifications can increase selectivity and efficacy against malaria parasites in vitro .
Mechanism of Action
The mechanism of action of methyl 8-aminoquinoline-4-carboxylate involves its interaction with various molecular targets. For instance, its derivatives, such as amodiaquine, inhibit heme polymerase activity in malaria parasites, leading to the accumulation of toxic free heme . This disrupts the parasite’s membrane function and ultimately kills it. The compound’s structure allows it to bind to specific receptors, affecting cellular processes and pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key structural differences among quinoline carboxylate derivatives lie in substituent positions and functional groups, which influence reactivity, solubility, and biological activity. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
*Calculated based on parent acid (C₁₀H₈N₂O₂, MW 188.18) + methyl ester group.
Key Observations from Research
Substituent Effects on Reactivity: The 8-nitro group in increases electrophilicity, making the compound reactive in substitution reactions. In contrast, the 8-amino group in the target compound may participate in hydrogen bonding or act as a directing group in synthesis. Ester vs. Acid: Methyl esters (e.g., ) generally exhibit higher lipophilicity than carboxylic acids (e.g., ), enhancing membrane permeability in biological systems.
This contrasts with the smaller methyl ester in the target compound, which balances solubility and stability.
Pharmacological Potential: Quinolines with amino groups (e.g., 8-amino derivatives) are historically significant in antimalarial drugs (e.g., primaquine) . This compound may share similar mechanisms, though specific activity data are absent in the evidence. Nitro-containing analogs (e.g., ) might exhibit cytotoxicity due to nitro group reduction, a common prodrug activation pathway.
Analytical Characterization
While direct spectral data for this compound are unavailable, related compounds provide methodological insights:
- Methyl shikimate () was characterized using ¹H/¹³C NMR, FTIR, and HPLC, suggesting analogous techniques could be applied to quinoline esters .
- Safety Protocols: Methyl 2-acetamidoquinoline-6-carboxylate () requires standard lab safety measures (e.g., eye rinsing for contamination), implying similar precautions for related esters .
Biological Activity
Methyl 8-aminoquinoline-4-carboxylate, a member of the aminoquinoline family, has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound's structure, characterized by an amino group at the 8-position and a carboxylate group at the 4-position of the quinoline ring, allows it to interact with various biological targets, making it a significant candidate for drug development.
- Molecular Formula : C11H10N2O2
- Molecular Weight : 202.21 g/mol
The synthesis of this compound typically involves the reaction of 8-aminoquinoline with methyl chloroformate under basic conditions. This process is conducted in an inert atmosphere to prevent oxidation and other side reactions. The resulting product is purified using techniques such as recrystallization or chromatography.
This compound exhibits its biological activity primarily through its derivatives, which have been shown to inhibit heme polymerase activity in malaria parasites. This inhibition leads to the accumulation of toxic free heme, which is detrimental to the parasites. Additionally, recent studies suggest that certain metal complexes derived from this compound may act as neuroprotective agents by modulating oxidative stress pathways and enhancing mitochondrial function in neuronal cells .
Antimalarial Properties
This compound and its derivatives have been extensively studied for their antimalarial effects. For instance, derivatives like amodiaquine have demonstrated significant activity against Plasmodium falciparum, the causative agent of malaria. The mechanism involves disrupting the parasite's ability to detoxify heme, leading to cell death .
Neuroprotective Effects
Recent research has highlighted the potential neuroprotective properties of this compound derivatives. In vitro studies have shown that these compounds can restore cell viability in neuroblastoma cells exposed to oxidative stress, primarily by activating the SIRT1/FOXO3a signaling pathway, which is crucial for cellular defense against apoptosis .
Antimicrobial Activity
Compounds within the aminoquinoline family, including this compound, have displayed antimicrobial effects against various pathogens. These compounds are being explored for their potential use in treating infections due to their ability to disrupt microbial cell function.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 3-aminoquinoline-5-carboxylate | Amino group at position 3 | Antimicrobial |
| Methyl 6-aminoquinoline-4-carboxylate | Amino group at position 6 | Antimalarial |
| Methyl 7-aminoquinoline-3-carboxylate | Amino group at position 7 | Antiparasitic |
| Methyl 4-aminoisoquinoline-8-carboxylic acid | Isoquinoline structure | Potential anticancer effects |
This table illustrates how minor structural variations can lead to significant differences in biological activity, emphasizing the importance of specific functional groups within the quinoline structure.
Case Studies
- Neuroprotective Activity : A study investigated the effects of synthetic metal complexes based on methyl 8-aminoquinoline on human neuroblastoma SH-SY5Y cells. The results indicated that these complexes could significantly alleviate oxidative stress-induced apoptosis and enhance neuronal survival by modulating antioxidant defenses and mitochondrial function .
- Antimalarial Efficacy : Research on derivatives of this compound has shown promising results against malaria parasites in vitro. These studies focus on understanding how structural modifications influence potency and selectivity against Plasmodium species .
Q & A
Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
